

# Measuring Finerenone: Detailed Application Notes and Protocols for Plasma and Tissue Analysis

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## Compound of Interest

Compound Name: *Finerenone*

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This document provides detailed methodologies for the quantitative analysis of **Finerenone**, a non-steroidal mineralocorticoid receptor antagonist, in both plasma and tissue samples. The protocols are designed to be a valuable resource for researchers in pharmacology, drug metabolism, and clinical development.

## Introduction

**Finerenone** is a key therapeutic agent for patients with chronic kidney disease associated with type 2 diabetes.[1] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. The primary methods for **Finerenone** quantification are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or with a photodiode array detector (HPLC-PDA). These techniques offer the high sensitivity and selectivity required for bioanalytical applications.

## Finerenone Analysis in Plasma

A prevalent and robust method for determining **Finerenone** concentrations in plasma is through LC-MS/MS. This approach has been successfully validated and applied in various clinical and preclinical studies.[2][3][4] An alternative, cost-effective method utilizing HPLC with PDA detection has also been developed and validated for use in rat plasma.[1]

## Quantitative Data Summary for Plasma Analysis

The following tables summarize the performance characteristics of validated analytical methods for **Finerenone** in plasma.

Table 1: LC-MS/MS Method Parameters for **Finerenone** in Human Plasma

Parameter	Value	Reference
Lower Limit of Quantification (LLOQ)	0.100 µg/L	<a href="#">[2]</a> <a href="#">[3]</a>
Upper Limit of Quantification (ULOQ)	200 µg/L	<a href="#">[3]</a>
Inter-day Accuracy (0.100 mL plasma)	99.7 - 105.0%	<a href="#">[3]</a>
Inter-day Precision (0.100 mL plasma)	≤ 7.0%	<a href="#">[3]</a>
Inter-day Accuracy (0.010 mL plasma)	101.1 - 104.5%	<a href="#">[3]</a>
Inter-day Precision (0.010 mL plasma)	≤ 7.0%	<a href="#">[3]</a>
Matrix Effect (ISTD-normalized)	0.98 - 1.03	<a href="#">[3]</a>

Table 2: HPLC-PDA Method Parameters for **Finerenone** in Rat Plasma

Parameter	Value	Reference
Linearity Range	25 - 500 ng/mL	<a href="#">[1]</a>
Regression Coefficient (r <sup>2</sup> )	0.9969	<a href="#">[1]</a>
Accuracy (% Recovery)	98.33 - 99.4%	<a href="#">[1]</a>
Retention Time	7.3 minutes	<a href="#">[1]</a>

## Experimental Protocol: Finerenone Quantification in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the sensitive and selective quantification of **Finerenone** in human plasma.<sup>[3]</sup>

### 1. Materials and Reagents:

- **Finerenone** reference standard
- Stable isotope-labeled **Finerenone** (e.g., [2H5] **Finerenone**) as internal standard (ISTD)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Human plasma (lithium heparin)
- Deionized water

### 2. Sample Preparation (Protein Precipitation):

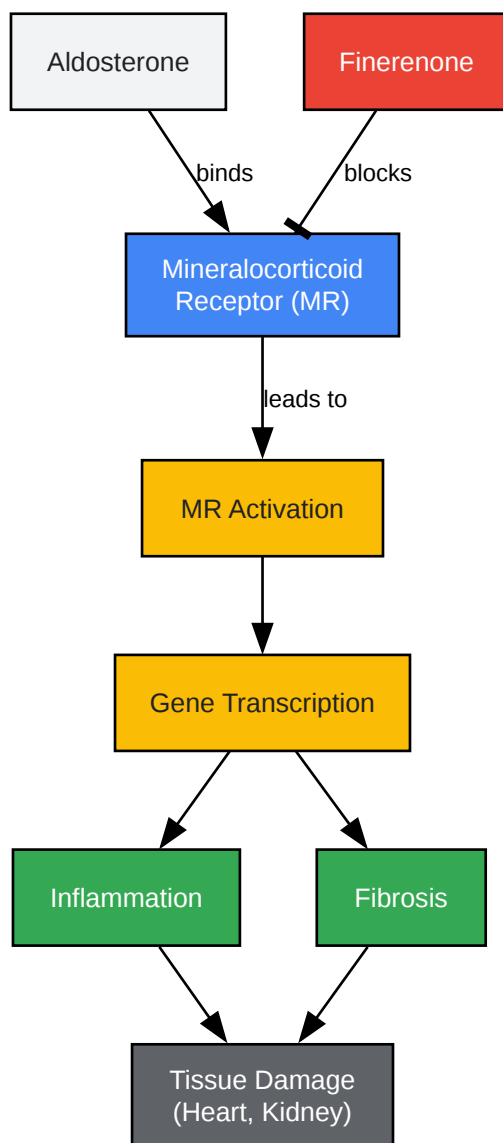
- Pipette 100 µL of human plasma into a microcentrifuge tube.
- Add 10 µL of the internal standard working solution.
- Add 300 µL of acidified acetonitrile (e.g., 0.1% formic acid in ACN) to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

### 3. LC-MS/MS Conditions:

- HPLC System: A high-performance liquid chromatography system capable of gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Chromatographic Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5  $\mu\text{m}$ ).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate **Finerenone** from endogenous plasma components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10  $\mu\text{L}$ .
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
  - **Finerenone**:  $m/z$  379.2  $\rightarrow$  251.1 (quantifier), 379.2  $\rightarrow$  308.1 (qualifier)
  - [2H5] **Finerenone** (ISTD):  $m/z$  384.2  $\rightarrow$  256.1

#### 4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of **Finerenone** to the ISTD against the nominal concentration of the calibration standards.
- Use a weighted (e.g.,  $1/x^2$ ) linear regression to fit the calibration curve.
- Determine the concentration of **Finerenone** in the quality control and unknown samples from the calibration curve.



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